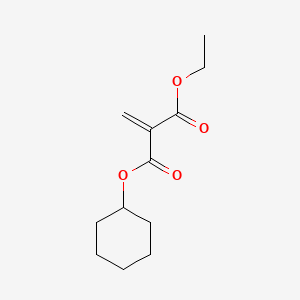
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate is an organic compound with the molecular formula C13H20O4 This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl ester, and a methylene group attached to a propanedioate backbone
Preparation Methods
The synthesis of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be achieved through several synthetic routes. One common method involves the esterification of cyclohexanol with ethyl 2-methylidenepropanedioate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of solid acid catalysts or enzymatic catalysis could be explored to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be compared with similar compounds such as:
Cyclohexyl ethyl acetate: Similar in structure but lacks the methylene group, leading to different reactivity and applications.
Ethyl 2-methylidenepropanedioate: Lacks the cyclohexyl group, which affects its physical and chemical properties.
Cyclohexyl methyl ether: Contains a different functional group, resulting in distinct chemical behavior.
Properties
CAS No. |
149360-80-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9(2)12(14)16-10-7-5-4-6-8-10/h10H,2-8H2,1H3 |
InChI Key |
YMBZXNZJVMOFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















